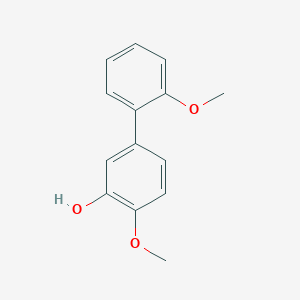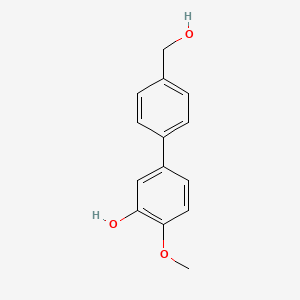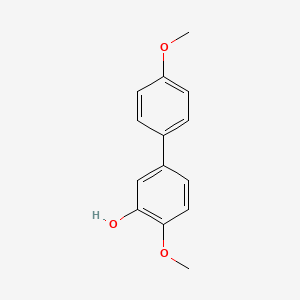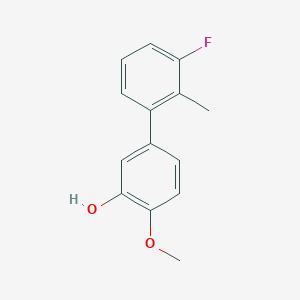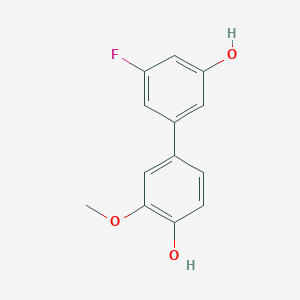
4-(4-Fluoro-3-methylphenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluoro-3-methylphenyl)-2-methoxyphenol, 95% (4F3MPM) is a synthetic compound that is used in a variety of scientific and industrial applications. It is a colorless solid that is soluble in water and other polar solvents. Its structure is characterized by a phenolic ring and a methoxy group attached to a fluoro-methylphenyl group. 4F3MPM is a versatile compound that is used in a variety of applications, including synthesis, catalysis, and analytical techniques.
Aplicaciones Científicas De Investigación
4-(4-Fluoro-3-methylphenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications. It is used as a catalyst in organic synthesis, as a reagent in analytical techniques, and as a substrate for enzymatic reactions. It is also used in the synthesis of other compounds, such as 4-chloro-3-methylphenol and 4-methyl-3-phenylphenol.
Mecanismo De Acción
4-(4-Fluoro-3-methylphenyl)-2-methoxyphenol, 95% is a versatile compound that can be used in a variety of reactions. In organic synthesis, it can act as an electrophile, a nucleophile, or a catalyst. As an electrophile, it reacts with nucleophiles such as alcohols, amines, and carboxylic acids. As a nucleophile, it can react with electrophiles such as alkyl halides, aldehydes, and ketones. Finally, as a catalyst, it can be used to promote the formation of new bonds.
Biochemical and Physiological Effects
4-(4-Fluoro-3-methylphenyl)-2-methoxyphenol, 95% has been studied for its potential biochemical and physiological effects. It has been shown to possess anti-inflammatory and anti-bacterial properties, as well as to inhibit the growth of certain cancer cells. It has also been shown to possess antioxidant activity, which may be beneficial in the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Fluoro-3-methylphenyl)-2-methoxyphenol, 95% is a versatile compound that can be used in a variety of laboratory experiments. Its advantages include its low cost and availability, its ease of synthesis, and its wide range of applications. However, it has some limitations, such as its potential toxicity and its reactivity with certain compounds.
Direcciones Futuras
The potential applications of 4-(4-Fluoro-3-methylphenyl)-2-methoxyphenol, 95% are numerous and varied. Future research could focus on its use as a pharmaceutical agent, its potential applications in biotechnology, and its potential applications in the development of new materials. Additionally, further studies could be done to explore its potential toxicity and its reactivity with other compounds. Finally, research could be done to determine its potential applications in the treatment of various diseases, such as cancer and inflammation.
Métodos De Síntesis
4-(4-Fluoro-3-methylphenyl)-2-methoxyphenol, 95% can be synthesized by several methods, including the reaction of 4-fluoro-3-methylphenol with sodium methoxide in methanol. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization. The reaction can also be carried out in the presence of a catalytic amount of an acid, such as hydrochloric acid, to increase the rate of the reaction.
Propiedades
IUPAC Name |
4-(4-fluoro-3-methylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-7-10(3-5-12(9)15)11-4-6-13(16)14(8-11)17-2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGNHKVNRVPDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685489 |
Source


|
| Record name | 4'-Fluoro-3-methoxy-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-3-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261900-59-7 |
Source


|
| Record name | 4'-Fluoro-3-methoxy-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



